4,4'-Methylenebis(N-(1-methylpropylidene)cyclohexylamine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

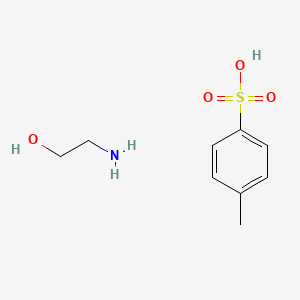

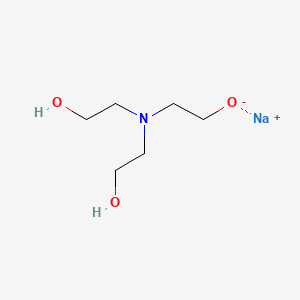

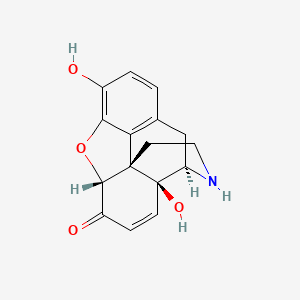

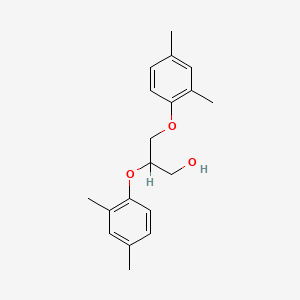

4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) est un composé organique de formule moléculaire C21H38N2. Il est connu pour ses applications dans divers domaines, notamment la chimie des polymères et la science des matériaux. Le composé présente deux groupes cyclohexylamine liés par un pont méthylène, chaque groupe amine étant en outre substitué par un groupe 1-méthylpropylidène.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) implique généralement la condensation de la cyclohexylamine avec du formaldéhyde et du 1-méthylpropylidène. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. Le processus peut être résumé comme suit :

Réaction de condensation : La cyclohexylamine réagit avec le formaldéhyde pour former un intermédiaire ponté par un méthylène.

Réaction de substitution : L'intermédiaire subit une substitution avec le 1-méthylpropylidène pour donner le produit final.

Méthodes de production industrielle

Dans les environnements industriels, la production du 4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) est mise à l'échelle à l'aide de grands réacteurs et de conditions de réaction optimisées. Le processus implique une surveillance continue de la température, de la pression et des concentrations de réactifs pour maximiser le rendement et la pureté. Le produit final est généralement purifié par distillation ou recristallisation.

Analyse Des Réactions Chimiques

Types de réactions

4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir les groupes imine en groupes amine.

Substitution : Le composé peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les halogénures ou les alcoolates peuvent être utilisés en milieu basique.

Principaux produits formés

Oxydation : Formation d'oxydes ou de dérivés hydroxylés.

Réduction : Conversion en dérivés amines.

Substitution : Formation de dérivés cyclohexylamine substitués.

4. Applications de la recherche scientifique

4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) a plusieurs applications dans la recherche scientifique :

Chimie des polymères : Utilisé comme monomère ou agent de réticulation dans la synthèse de polymères et de résines.

Science des matériaux : Utilisé dans le développement de matériaux avancés présentant des propriétés mécaniques et thermiques spécifiques.

Biologie et médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments et comme élément constitutif de composés bioactifs.

Industrie : Utilisé dans la production d'adhésifs, de revêtements et de mastics.

5. Mécanisme d'action

Le mécanisme d'action du 4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) implique son interaction avec des cibles moléculaires par l'intermédiaire de ses groupes amine et imine. Ces groupes fonctionnels peuvent former des liaisons hydrogène, se coordonner avec des ions métalliques ou participer à des réactions redox. Les voies impliquées comprennent :

Liaison hydrogène : Interaction avec des donneurs ou des accepteurs de liaison hydrogène.

Chimie de coordination : Liaison à des ions métalliques dans des rôles catalytiques ou structuraux.

Réactions redox : Participation à des processus de transfert d'électrons.

Applications De Recherche Scientifique

4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) has several applications in scientific research:

Polymer Chemistry: Used as a monomer or crosslinking agent in the synthesis of polymers and resins.

Materials Science: Employed in the development of advanced materials with specific mechanical and thermal properties.

Biology and Medicine: Investigated for potential use in drug delivery systems and as a building block for bioactive compounds.

Industry: Utilized in the production of adhesives, coatings, and sealants.

Mécanisme D'action

The mechanism of action of 4,4’-Methylenebis(N-(1-methylpropylidene)cyclohexylamine) involves its interaction with molecular targets through its amine and imine groups. These functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions. The pathways involved include:

Hydrogen Bonding: Interaction with hydrogen bond donors or acceptors.

Coordination Chemistry: Binding to metal ions in catalytic or structural roles.

Redox Reactions: Participation in electron transfer processes.

Comparaison Avec Des Composés Similaires

4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) peut être comparé à d'autres composés similaires, tels que :

4,4'-Méthylènebis(cyclohexylamine) : Manque la substitution 1-méthylpropylidène, ce qui entraîne une réactivité et des applications différentes.

4,4'-Méthylènebis(N,N-diméthylaniline) : Présente des groupes diméthylamino au lieu de la cyclohexylamine, ce qui conduit à des propriétés chimiques et des utilisations distinctes.

Le caractère unique du 4,4'-Méthylènebis(N-(1-méthylpropylidène)cyclohexylamine) réside dans son motif de substitution spécifique, qui confère une réactivité et une fonctionnalité uniques, ce qui le rend précieux dans diverses applications.

Propriétés

Numéro CAS |

85169-40-0 |

|---|---|

Formule moléculaire |

C21H38N2 |

Poids moléculaire |

318.5 g/mol |

Nom IUPAC |

N-[4-[[4-(butan-2-ylideneamino)cyclohexyl]methyl]cyclohexyl]butan-2-imine |

InChI |

InChI=1S/C21H38N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h18-21H,5-15H2,1-4H3 |

Clé InChI |

VKGOBCPEJSQYAF-UHFFFAOYSA-N |

SMILES canonique |

CCC(=NC1CCC(CC1)CC2CCC(CC2)N=C(C)CC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12666125.png)

![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)